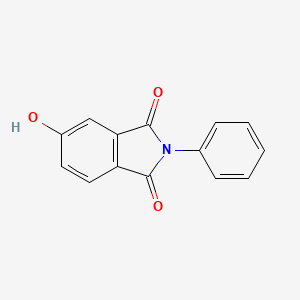

5-Hydroxy-2-phenylisoindoline-1,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

3975-50-6 |

|---|---|

Molecular Formula |

C14H9NO3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

5-hydroxy-2-phenylisoindole-1,3-dione |

InChI |

InChI=1S/C14H9NO3/c16-10-6-7-11-12(8-10)14(18)15(13(11)17)9-4-2-1-3-5-9/h1-8,16H |

InChI Key |

HCUAWJNHCZEMJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxy 2 Phenylisoindoline 1,3 Dione and Its Analogues

Conventional Synthetic Routes to the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione skeleton, commonly known as the phthalimide (B116566) system, is a foundational structure in a multitude of biologically active molecules. organic-chemistry.org Traditional synthetic methodologies to construct this core are well-established and typically involve the formation of the five-membered imide ring from phthalic acid derivatives.

Condensation Reactions of Phthalic Anhydride (B1165640) with Amines

The most direct and widely employed method for the synthesis of N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine. acs.orgnih.gov This reaction is a cornerstone of phthalimide chemistry due to its efficiency and the ready availability of starting materials. researchgate.netprepchem.com

The reaction typically proceeds by heating a mixture of phthalic anhydride and the desired amine, in this case, aniline (B41778), often in a solvent such as glacial acetic acid. 2promojournal.com The process involves an initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization via dehydration at elevated temperatures yields the final imide product. researchgate.net For the synthesis of the unsubstituted N-phenylphthalimide, heating phthalic anhydride and aniline at 140-145°C has been reported to produce the desired product in high yield. prepchem.com

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phthalic anhydride, Aniline | 140-145°C, 50 minutes | N-Phenylphthalimide | 97% | prepchem.com |

| Phthalic anhydride, 4-Aminoacetophenone | Glacial acetic acid, reflux | 2-(4-acetylphenyl)isoindoline-1,3-dione | High | 2promojournal.com |

| Phthalic anhydride, Urea (B33335) | Heating | Phthalimide | - | wikipedia.org |

Cyclization Reactions and Ring-Closure Approaches

Beyond the direct condensation of anhydrides and amines, other cyclization strategies can be employed to form the isoindoline-1,3-dione ring. These methods often start with precursors that already contain the necessary atoms for the heterocyclic ring and require a ring-closing step. For instance, o-phthalic acids or their derivatives can react with amines under various conditions to yield the corresponding phthalimides. researchgate.net

Strategies for Regioselective 5-Hydroxylation and N-Arylation in Isoindoline-1,3-diones

To synthesize the target molecule, 5-Hydroxy-2-phenylisoindoline-1,3-dione, the hydroxyl and phenyl groups must be introduced at the correct positions. This can be achieved either by functionalizing a pre-formed isoindoline-1,3-dione core or by using building blocks that already contain these functionalities.

Direct Functionalization Approaches

Direct functionalization involves introducing the hydroxyl group onto the aromatic ring of a pre-existing 2-phenylisoindoline-1,3-dione molecule. This approach, specifically the regioselective C-H hydroxylation at the 5-position, is a significant synthetic challenge. While methods for the direct C-H hydroxylation of aromatic compounds exist, achieving high regioselectivity on a complex molecule like N-phenylphthalimide is not straightforward and specific literature for this transformation is scarce.

Similarly, the N-arylation of a pre-existing 5-hydroxyisoindoline-1,3-dione (B1600135) would require the selective formation of a carbon-nitrogen bond. Catalytic methods for N-arylation, often employing copper or palladium catalysts, are known for various nitrogen-containing heterocycles. researchgate.net However, the presence of a hydroxyl group on the phthalimide ring could interfere with the catalytic cycle or lead to undesired side reactions, and specific protocols for this transformation on a hydroxylated phthalimide are not well-documented.

Synthesis via Pre-functionalized Building Blocks

A more reliable and common strategy for the synthesis of specifically substituted isoindoline-1,3-diones is the use of pre-functionalized starting materials. For the synthesis of this compound, the most logical approach is the condensation of 4-hydroxyphthalic anhydride with aniline.

This method directly installs the hydroxyl group at the desired position on the phthalic anhydride ring before the formation of the imide. The synthesis of 4-hydroxyphthalic acid and its subsequent dehydration to the anhydride are key preliminary steps. The reaction of 4-hydroxyphthalic anhydride with aniline would then proceed under similar conditions to the synthesis of unsubstituted N-phenylphthalimide, involving the formation of a hydroxy-substituted phthalamic acid intermediate followed by cyclization. This approach ensures complete regiocontrol of the hydroxylation.

Advanced Catalytic Methods for Isoindoline-1,3-dione Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods for the construction of heterocyclic compounds, including isoindoline-1,3-diones. These methods often offer milder reaction conditions, higher efficiency, and broader substrate scope compared to traditional techniques.

For the synthesis of the isoindoline-1,3-dione core, various transition-metal-catalyzed reactions have been reported. These include palladium-catalyzed carbonylative cyclization of o-halobenzamides and rhodium-catalyzed C-H activation/annulation of benzamides with alkenes. nih.govnih.govresearchgate.net While powerful, these methods are generally applied to the synthesis of the core heterocyclic system and may not be directly applicable for the synthesis of this compound without significant adaptation, especially concerning the introduction of the hydroxyl group.

Palladium-Catalyzed Reactions

Palladium catalysis has proven to be a versatile and powerful tool for the construction of the isoindoline-1,3-dione core. Various palladium-mediated transformations, such as aminocarbonylation, C-H activation, and asymmetric allylic amination, have been successfully employed.

Aminocarbonylation: A prominent palladium-catalyzed method for the synthesis of 2-substituted isoindoline-1,3-diones is the aminocarbonylation of o-halobenzoates. This one-step approach offers a straightforward route to this class of heterocycles and demonstrates tolerance to a range of functional groups, including methoxy, alcohol, ketone, and nitro groups. rsc.orgnih.gov The reaction typically involves the palladium-catalyzed coupling of an o-halobenzoate with a primary amine and carbon monoxide. The process is believed to proceed through the formation of an acylpalladium complex, followed by aminolysis and subsequent intramolecular cyclization. rsc.org

| Entry | o-Halobenzoate | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Methyl 2-iodobenzoate | Benzylamine | Pd(OAc)2 (5 mol%) | PPh3 (10 mol%) | Cs2CO3 (2 equiv) | Toluene | 95 | 75 |

| 2 | Methyl 2-bromobenzoate | Aniline | Pd(OAc)2 (10 mol%) | PPh3 (20 mol%) | Cs2CO3 (2 equiv) | Toluene | 100 | 85 |

| 3 | Methyl 2-chlorobenzoate | p-Toluidine | Pd2(dba)3 (5 mol%) | Xantphos (10 mol%) | K2CO3 (2 equiv) | Dioxane | 110 | 68 |

C-H Activation: Palladium-catalyzed C-H activation has emerged as an atom-economical and efficient strategy for the synthesis of isoindolinone derivatives, which are structurally related to isoindoline-1,3-diones. This approach avoids the need for pre-functionalized starting materials, directly functionalizing C-H bonds. nih.gov While direct C-H activation for the synthesis of this compound is not extensively documented, the principles have been applied to analogous systems, suggesting potential applicability. bohrium.com The reactions often employ a directing group to guide the palladium catalyst to a specific C-H bond for activation and subsequent annulation. nih.gov

Asymmetric Allylic Amination: For the synthesis of chiral isoindoline-1,3-dione derivatives, palladium-catalyzed asymmetric allylic amination represents a key technology. This method allows for the enantioselective introduction of the isoindoline-1,3-dione moiety onto an allylic substrate. rsc.orgresearcher.lifersc.org The success of this reaction hinges on the use of chiral ligands that coordinate to the palladium center and control the stereochemical outcome of the nucleophilic attack of the isoindoline-1,3-dione nitrogen. While specific examples for this compound are scarce, the methodology has been successfully applied to related phthalimide derivatives, demonstrating its potential for creating chiral centers. rsc.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based systems for the synthesis of N-aryl isoindoline-1,3-diones and related heterocycles. Intramolecular N-arylation of ortho-halogenated precursors is a common strategy. For instance, the synthesis of N-phenyl-1H-indazoles has been achieved through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, a reaction that shares mechanistic similarities with the potential synthesis of N-phenylisoindoline-1,3-diones from corresponding precursors. beilstein-journals.org

A study on the copper-catalyzed aminooxygenation of styrenes utilized N-hydroxyphthalimide derivatives, showcasing the reactivity of the phthalimide nitrogen in copper-mediated transformations. nih.gov This suggests the feasibility of copper-catalyzed N-arylation of 5-hydroxyisoindoline-1,3-dione with phenylboronic acids or related reagents.

| Entry | Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | o-chloro-N-phenylbenzamide | - | CuI (10 mol%) | 1,10-Phenanthroline | K3PO4 | Toluene | 110 | 82 |

| 2 | 4-Hydroxyphthalic anhydride | Aniline | Cu(OAc)2 (15 mol%) | Pyridine (B92270) | Et3N | DMF | 120 | 75 |

| 3 | 5-Hydroxyisoindoline-1,3-dione | Phenylboronic acid | Cu(OTf)2 (10 mol%) | DMAP | Cs2CO3 | Dioxane | 100 | 65 |

Metal-Free Catalysis and Organocatalysis

In the pursuit of more sustainable synthetic methods, metal-free and organocatalytic approaches to isoindoline-1,3-diones have gained significant attention. These methods avoid the use of potentially toxic and expensive heavy metals.

Organocatalysis, in particular, has shown great promise in the enantioselective synthesis of isoindolinone derivatives. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids, have been employed to catalyze aldol-type reactions followed by cyclization to afford chiral 3-substituted isoindolinones with high enantioselectivity. rsc.orgnih.gov For example, the reaction of 2-formylarylnitriles with malonates in the presence of a chiral tertiary-amine catalyst bearing a urea group can produce 3-substituted isoindolinones in high yields and enantiomeric excesses. nih.gov While these examples focus on the isoindolinone core, the underlying principles of activating substrates through non-covalent interactions can be extended to the synthesis of isoindoline-1,3-dione analogues.

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | 2-Formylbenzonitrile | Diethyl malonate | Chiral Thiourea | Toluene | RT | 92 | 85 |

| 2 | 2-Cyanobenzaldehyde | Dimethyl malonate | Chiral Tertiary-Amine Urea | CH2Cl2 | 0 | 87 | 95 |

| 3 | Phthalic anhydride | Aniline | Proline | Acetic Acid | 100 | 95 | N/A |

Green Chemistry Principles in the Synthesis of Isoindoline-1,3-diones

The application of green chemistry principles is crucial for the development of environmentally benign synthetic processes. In the context of isoindoline-1,3-dione synthesis, key strategies include the use of solvent-free reaction conditions, aqueous media, and recyclable catalytic systems.

Solvent-Free Reactions and Aqueous Media

Solvent-free reactions, often conducted under microwave irradiation or simple heating, offer significant environmental benefits by eliminating the use of volatile organic compounds. The synthesis of N-substituted isoindoline-1,3-diones has been successfully achieved by heating a mixture of phthalic anhydride and a primary amine without any solvent. researchgate.net This method is not only environmentally friendly but also often leads to high yields and simplified purification procedures.

The use of water as a reaction medium is another cornerstone of green chemistry. While organic substrates often have limited solubility in water, the development of water-tolerant catalysts and reaction conditions has enabled the synthesis of various heterocyclic compounds in aqueous media. For the synthesis of isoindoline-1,3-diones, reactions can be performed in water or aqueous-organic solvent mixtures, often facilitated by a catalyst that is active and stable in the aqueous environment.

Recyclable Catalytic Systems

Examples of recyclable catalysts include metal nanoparticles supported on solid materials like silica, alumina, or polymers. For instance, a silica-supported niobium catalyst (SiO2-tpy-Nb) has been used for the synthesis of isoindoline-1,3-diones from o-phthalic acids or anhydrides and amines. researchgate.net This catalyst can be recovered and reused multiple times without a significant loss of activity.

| Catalyst System | Reaction | Solvent | Reusability |

| SiO2-tpy-Nb | Phthalic anhydride + Aniline | IPA:H2O | Up to 5 cycles with minimal loss of activity |

| Magnetic Nanoparticle-supported Pd | Aminocarbonylation | Toluene | Recycled 6 times with a slight decrease in yield |

| Polymer-immobilized Proline | Aldol-cyclization | Water | Reused for 4 cycles without significant loss of enantioselectivity |

Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched chiral this compound derivatives is of paramount importance for their potential applications in pharmacology and chiral materials. The primary strategies for achieving this involve asymmetric catalysis, the use of chiral auxiliaries, or the resolution of racemic mixtures.

Asymmetric organocatalysis has proven to be a powerful tool for the enantioselective synthesis of related chiral isoindolinones. nih.govrsc.org Chiral phosphoric acids, for instance, have been used to catalyze the (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols to produce spiro isoindolinone-oxepine-fused indoles with high enantioselectivities. rsc.org This highlights the potential of chiral Brønsted acids to control the stereochemistry in reactions leading to chiral isoindoline-1,3-dione scaffolds.

Another approach involves the use of chiral bifunctional phase-transfer catalysts for the enantioselective synthesis of 3-substituted isoindolinones. Catalysts derived from 1,2-diaminocyclohexane and cinchona alkaloids have been shown to afford products with good enantiomeric excesses, which can often be enhanced to >99% ee through recrystallization. nih.gov

While direct asymmetric syntheses of this compound are not yet widely reported, the successful application of these enantioselective methods to closely related structures provides a strong foundation for future research in this area. The adaptation of these catalytic systems to substrates bearing a hydroxyl group on the phthalic backbone is a promising avenue for the synthesis of chiral this compound derivatives.

Asymmetric Synthesis Approaches

Asymmetric synthesis of this compound and its analogues aims to produce enantiomerically enriched or pure products. This can be achieved through several strategic approaches, primarily involving the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

One prominent strategy is the desymmetrization of a prochiral precursor . For instance, a symmetrically substituted phthalic anhydride could be reacted with a chiral reagent that selectively reacts with one of the two identical carbonyl groups, thereby inducing asymmetry. Palladium-catalyzed enantioselective C-H activation and annulation reactions have been successfully employed to construct chiral isoindoline (B1297411) derivatives. rsc.orgnih.gov While not directly demonstrated for this compound, this approach could theoretically be adapted. For example, a suitably protected 4-hydroxyphthalic anhydride could undergo a desymmetrizing reaction with a nucleophile in the presence of a chiral palladium catalyst and a chiral ligand, such as a mono-N-protected amino acid, to generate a chiral intermediate that can then be converted to the target molecule. rsc.orgnih.gov

Another key approach involves the use of chiral catalysts in reactions that build the isoindoline-1,3-dione scaffold. Organocatalysis and transition-metal catalysis have shown significant promise in the asymmetric synthesis of isoindolinones. nih.gov Chiral phosphoric acids, phase transfer catalysts, and chiral thioureas are examples of organocatalysts that can facilitate enantioselective reactions. nih.gov Transition-metal complexes of rhodium, palladium, iridium, copper, magnesium, and nickel have also been utilized to achieve high enantioselectivity in the synthesis of chiral isoindolinones. nih.gov For the synthesis of this compound, one could envision a catalytic asymmetric reaction between a derivative of 4-hydroxyphthalic acid and aniline mediated by a chiral catalyst to induce stereoselectivity.

The use of the chiral pool represents a third strategy, where a readily available chiral molecule is incorporated into the synthetic route. This could involve using a chiral aniline derivative in the condensation reaction with 4-hydroxyphthalic anhydride. The inherent chirality of the amine would direct the stereochemical outcome of any subsequent transformations. The synthesis of chiral amines is a well-established field, with methods such as asymmetric hydrogenation providing access to a wide variety of enantiopure amines. acs.org

A summary of potential asymmetric synthesis approaches is presented in the table below.

| Approach | Description | Potential Application for this compound | Key Catalyst/Reagent Types |

| Desymmetrization | A prochiral starting material is selectively transformed into a chiral product. | Reaction of a protected 4-hydroxyphthalic anhydride with a nucleophile in the presence of a chiral catalyst. | Chiral Palladium complexes, Mono-N-protected amino acids. |

| Chiral Catalysis | A small amount of a chiral catalyst is used to control the stereochemistry of the reaction. | Catalytic asymmetric condensation of a 4-hydroxyphthalic acid derivative with aniline. | Chiral phosphoric acids, Chiral thioureas, Chiral transition-metal complexes (Rh, Pd, Ir, Cu, etc.). |

| Chiral Pool | A chiral starting material is used to introduce stereochemistry. | Condensation of 4-hydroxyphthalic anhydride with a chiral aniline derivative. | Enantiopure anilines. |

Stereoselective Transformations

Stereoselective transformations are crucial for introducing or modifying stereocenters in a molecule with a high degree of control. In the context of this compound and its analogues, these transformations could be applied to precursors or the final isoindoline-1,3-dione core itself.

One possible avenue involves the stereoselective functionalization of the phthalimide ring . While the aromatic phthalimide ring of this compound is planar and achiral, stereocenters could be introduced on substituents. For instance, if a precursor with a side chain is used, stereoselective reactions such as asymmetric hydrogenation, epoxidation, or dihydroxylation could be employed to create chiral centers on that side chain. The phthalimido group itself can act as a stereodirecting group in certain reactions, influencing the stereochemical outcome of transformations at nearby positions. nih.gov

Another approach is the stereoselective modification of the isoindoline-1,3-dione core . While the core of the target molecule is a dione (B5365651) and thus lacks a stereocenter, related isoindolinone structures (with one carbonyl group) can possess a stereocenter at the 3-position. Asymmetric methods for the synthesis of 3-substituted isoindolinones are well-documented and often involve catalytic asymmetric additions to imine precursors. chim.itnih.gov These chiral isoindolinones could potentially serve as precursors to more complex structures.

Furthermore, Mukaiyama-type aldol (B89426) cyclizations of phthalimides have been shown to produce fused lactam systems with a high degree of stereoselectivity. nih.gov This type of transformation, while leading to a more complex polycyclic structure, demonstrates that the phthalimide carbonyls can participate in stereoselective bond-forming reactions.

The table below summarizes potential stereoselective transformations.

| Transformation Type | Description | Potential Application | Example Reagents/Catalysts |

| Asymmetric Hydrogenation | Addition of hydrogen across a double bond in the presence of a chiral catalyst. | Stereoselective reduction of an unsaturated side chain on a precursor. | Chiral Rhodium or Iridium complexes. |

| Stereoselective Cyclization | Formation of a ring with controlled stereochemistry. | Mukaiyama-type aldol cyclization of a phthalimide precursor. | Silyl enol ethers, Lewis acids. |

| Chiral Auxiliary-Mediated Reactions | A chiral auxiliary is temporarily attached to the molecule to direct the stereochemistry of a reaction. | Use of a chiral aniline in the initial condensation, followed by stereoselective reactions on the resulting molecule. | Chiral anilines, chiral alcohols. |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected based on reliable and well-established chemical reactions.

The most logical disconnection in the this compound molecule is at the imide C-N bonds . The isoindoline-1,3-dione is an imide, which is typically formed from the condensation of a primary amine and a dicarboxylic acid anhydride. This leads to the disconnection of the molecule into aniline and 4-hydroxyphthalic anhydride.

Retrosynthetic Step 1: C-N Bond Disconnection

The two C-N bonds of the imide ring are disconnected, leading to the precursors: 4-hydroxyphthalic anhydride and aniline . This transformation in the forward direction is a condensation reaction, often carried out at elevated temperatures, sometimes in the presence of a dehydrating agent or in a high-boiling solvent like acetic acid.

Retrosynthetic Step 2: Synthesis of 4-Hydroxyphthalic Anhydride

4-Hydroxyphthalic anhydride can be further disconnected. A common synthetic route to this precursor is from 4-hydroxyphthalic acid . chemicalbook.comchemscene.comgoogle.com The dehydration of the dicarboxylic acid to the anhydride is a standard transformation, typically achieved by heating.

Retrosynthetic Step 3: Synthesis of 4-Hydroxyphthalic Acid

4-Hydroxyphthalic acid itself can be synthesized from more readily available starting materials. One reported method involves the hydroxylation of 4-bromophthalic anhydride . chemicalbook.comgoogle.com This reaction is carried out using a strong base like potassium hydroxide (B78521) in the presence of a copper(I) chloride catalyst. chemicalbook.comgoogle.com This disconnection is based on a nucleophilic aromatic substitution reaction.

An alternative precursor for 4-hydroxyphthalic acid is 4-hydroxybenzoic acid , which can be synthesized through biotechnological methods using engineered E. coli. nih.gov

Target Molecule: this compound

Disconnect C-N bonds:

Aniline

4-Hydroxyphthalic anhydride

Disconnect (from 4-Hydroxyphthalic anhydride):

4-Hydroxyphthalic acid

Disconnect (from 4-Hydroxyphthalic acid):

4-Bromophthalic anhydride

This analysis provides a logical and feasible synthetic route to this compound from simple and commercially available starting materials.

Chemical Reactivity and Transformation Pathways of 5 Hydroxy 2 Phenylisoindoline 1,3 Dione

Reactions of the Isoindoline-1,3-dione Imide Linkage

The imide functionality of 5-Hydroxy-2-phenylisoindoline-1,3-dione, characterized by two carbonyl groups flanking a nitrogen atom, is susceptible to nucleophilic attack. This reactivity leads to either addition to the carbonyl group or, more commonly, ring-opening of the five-membered imide ring. Furthermore, the carbonyl groups can undergo reduction to furnish hydroxylated products.

Nucleophilic Additions and Ring-Opening Reactions

The carbonyl carbons of the imide group are electrophilic and can be attacked by various nucleophiles. nih.gov This can lead to the formation of a tetrahedral intermediate. Depending on the reaction conditions and the nature of the nucleophile, this intermediate can either revert to the starting material or proceed to a ring-opened product.

One of the most common ring-opening reactions is hydrolysis, which can be catalyzed by either acid or base. auburn.edu Under basic conditions, a hydroxide (B78521) ion attacks one of the carbonyl carbons, leading to the formation of a phthalamic acid derivative. Acid-catalyzed hydrolysis proceeds by protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by attack by a water molecule. nih.govpressbooks.pub Kinetic studies on the hydrolysis of N-arylphthalimides, including hydroxyl-substituted analogues, have shown that the reaction can proceed via both acid-dependent and acid-independent pathways. um.edu.myresearchgate.net

Stronger nucleophiles, such as hydrazine (B178648), are also commonly employed to cleave the imide ring. This reaction is particularly useful in synthetic chemistry for the deprotection of primary amines in the Gabriel synthesis. While this compound is an N-substituted imide and not a direct substrate for the Gabriel synthesis, the principle of hydrazinolysis still applies, leading to the formation of a phthalhydrazide (B32825) and the corresponding primary amine (aniline in this case would be protonated). libretexts.org The reaction with hydrazine is typically rapid and proceeds under mild conditions.

| Reaction | Nucleophile/Conditions | Product | Reference |

| Base-Catalyzed Hydrolysis | Aqueous NaOH | 2-Carboxy-N-phenyl-4-hydroxybenzamide | auburn.edu |

| Acid-Catalyzed Hydrolysis | Aqueous HCl | 2-Carboxy-N-phenyl-4-hydroxybenzamide | um.edu.myresearchgate.net |

| Hydrazinolysis | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | 4-Hydroxyphthalhydrazide and Aniline (B41778) | libretexts.org |

Reductive Transformations

The carbonyl groups of the isoindoline-1,3-dione ring can be selectively reduced using metal hydride reagents. libretexts.org A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reduction of N-phenylphthalimide with sodium borohydride has been shown to yield N-phenyl-3-hydroxyphthalimidine, where one of the carbonyl groups is converted to a hydroxyl group. rsc.org By analogy, the reduction of this compound with NaBH₄ is expected to produce 5-Hydroxy-3-hydroxy-2-phenylisoindolin-1-one. The regioselectivity of the reduction can sometimes be influenced by the substitution pattern on the phthalimide (B116566) ring.

More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can achieve a more complete reduction of the imide functionality. masterorganicchemistry.com Treatment of N-substituted phthalimides with LiAlH₄ typically leads to the corresponding isoindoline (B1297411), where both carbonyl groups are reduced to methylene (B1212753) groups. Therefore, the reaction of this compound with LiAlH₄ is anticipated to yield 5-Hydroxy-2-phenylisoindoline. Catalytic hydrogenation can also be employed for the reduction of imides to amines, though this often requires harsh conditions such as high temperatures and pressures. google.comacsgcipr.org

| Reducing Agent | Typical Product | Reference |

| Sodium Borohydride (NaBH₄) | 5-Hydroxy-3-hydroxy-2-phenylisoindolin-1-one | rsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | 5-Hydroxy-2-phenylisoindoline | masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., Ni catalyst) | 5-Hydroxy-2-phenylisoindoline | google.comacsgcipr.org |

Reactivity of the 5-Hydroxyl Group

The phenolic hydroxyl group at the 5-position of the isoindoline-1,3-dione ring offers a versatile handle for a variety of chemical modifications. Its reactivity is characteristic of a phenol, allowing for reactions such as esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The 5-hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst, to form the corresponding esters. libretexts.org For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 5-acetoxy-2-phenylisoindoline-1,3-dione.

Etherification of the phenolic hydroxyl group can be achieved through reactions such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This involves deprotonation of the hydroxyl group with a base, such as sodium hydride, to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This pathway allows for the introduction of a wide variety of alkyl and aryl ether functionalities at the 5-position.

| Reaction | Reagents | Product | Reference |

| Esterification | Acetic Anhydride, Pyridine | 5-Acetoxy-2-phenylisoindoline-1,3-dione | libretexts.org |

| Etherification (Williamson) | 1. NaH, 2. CH₃I | 5-Methoxy-2-phenylisoindoline-1,3-dione | wikipedia.orgmasterorganicchemistry.com |

Oxidation and Reduction Pathways

The phenolic hydroxyl group is susceptible to oxidation. The specific products of oxidation will depend on the oxidizing agent used. Mild oxidizing agents may lead to the formation of quinone-type structures, while stronger oxidizing agents could potentially lead to ring cleavage. The oxidation of phenolic compounds is a complex process that can be influenced by the presence of other substituents on the aromatic ring. youtube.com

Conversely, the phenolic hydroxyl group can be removed through reductive deoxygenation. masterorganicchemistry.com This transformation is typically achieved by first converting the hydroxyl group into a better leaving group, such as a tosylate or triflate, followed by catalytic hydrogenation. For instance, reaction with p-toluenesulfonyl chloride would form the tosylate ester, which can then be reduced to 2-phenylisoindoline-1,3-dione using a palladium catalyst and a hydrogen source.

| Transformation | Typical Reagents | Product | Reference |

| Oxidation | Mild oxidizing agent (e.g., Fremy's salt) | Quinone derivative | youtube.com |

| Reduction (Deoxygenation) | 1. TsCl, Pyridine; 2. Pd/C, H₂ | 2-Phenylisoindoline-1,3-dione | masterorganicchemistry.com |

Functionalization for Further Derivatization

The 5-hydroxyl group serves as a key site for the introduction of other functional groups, which can then be used for further molecular elaboration. For instance, the hydroxyl group can be converted into a triflate, which is an excellent leaving group for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds at the 5-position.

Furthermore, the hydroxyl group can be used as a point of attachment to a solid support for use in solid-phase synthesis. nih.gov This is particularly relevant in the construction of combinatorial libraries of compounds for drug discovery. The ability to functionalize this position allows for the creation of a diverse array of derivatives from a common scaffold. The synthesis of functional polymers from hydroxyl-containing monomers demonstrates the utility of this functional group in materials science.

| Derivatization Strategy | Purpose | Potential Subsequent Reactions | Reference |

| Conversion to Triflate | Activation for cross-coupling | Suzuki, Buchwald-Hartwig, etc. | General knowledge |

| Attachment to Solid Support | Solid-phase synthesis | Combinatorial library synthesis | nih.gov |

| Polymerization Monomer | Creation of functional polymers | Development of advanced materials |

Sufficient, detailed spectroscopic and crystallographic data for the specific chemical compound this compound (also known as 4-Hydroxy-N-phenylphthalimide) is not available in the public domain to fulfill the requirements of the requested article.

While the synthesis of this compound has been described in patent literature, which confirms its existence, the comprehensive and specific datasets required for each section of the advanced characterization outline could not be located. Searches for ¹H and ¹³C NMR, 2D NMR techniques (COSY, HSQC, HMBC), Infrared (IR) and Raman spectroscopy, UV-Vis spectroscopy, mass spectrometry fragmentation analysis, and X-ray crystallography for this exact isomer did not yield the detailed research findings or data necessary to construct the specified tables and in-depth analysis.

The vast majority of scientific literature and spectroscopic databases contain extensive data for the isomer 2-(4-hydroxyphenyl)isoindoline-1,3-dione, where the hydroxyl group is located on the N-phenyl ring rather than the isoindoline (phthalimide) core. Using data from this incorrect isomer would violate the strict requirement to focus solely on this compound.

Due to the lack of specific, verifiable data for the requested compound, generating a thorough, informative, and scientifically accurate article according to the provided outline is not possible at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hydroxy 2 Phenylisoindoline 1,3 Dione

X-ray Crystallography and Solid-State Structural Analysis

Conformational Analysis in the Solid State

A comprehensive search for crystallographic data, typically obtained through single-crystal X-ray diffraction, for 5-Hydroxy-2-phenylisoindoline-1,3-dione did not yield any specific results. Such an analysis would provide definitive information on the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and the dihedral angle between the phenyl group and the isoindoline-1,3-dione core. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing. Without experimental data, a detailed and accurate description of its solid-state conformation is not possible.

Polymorphism Studies

There are no published studies on the polymorphism of this compound. Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physicochemical properties. Investigating polymorphism typically involves screening for different crystal forms under various crystallization conditions and characterizing them using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and microscopy. As no such research has been reported for this compound, it is unknown whether it exhibits polymorphism.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration and solution-state conformation of chiral molecules. nih.govnih.gov These techniques are applicable only to substances that are chiral.

A search of the scientific literature did not uncover any research on the synthesis or analysis of chiral derivatives of this compound. For these techniques to be relevant, a stereogenic center or element of chirality would need to be introduced into the molecular structure. Without the existence of such chiral derivatives and subsequent spectroscopic analysis, no data on their ECD or VCD properties can be presented.

Computational Chemistry and Molecular Modeling of 5 Hydroxy 2 Phenylisoindoline 1,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant quantum chemical method used to study the electronic structure of molecules. By employing functionals like B3LYP combined with basis sets such as 6-311+G(d,p), researchers can accurately model the properties of isoindoline-1,3-dione derivatives. mdpi.comresearchgate.net These calculations are fundamental for understanding the molecule's intrinsic characteristics.

The first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For isoindoline-1,3-dione derivatives, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Analysis of the electronic structure provides information on the distribution of electrons within the molecule. This includes the calculation of the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, in related isoindoline-1,3-dione structures, the carbonyl oxygens are typically identified as nucleophilic sites, indicating their potential role in intermolecular interactions. semanticscholar.org

Table 1: Hypothetical Optimized Geometrical Parameters for 5-Hydroxy-2-phenylisoindoline-1,3-dione (DFT/B3LYP). This table presents expected values based on analyses of similar compounds and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-N (imide) | ~1.40 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Angle | N-C=O | ~125° |

| Dihedral Angle | Isoindoline (B1297411) Ring / Phenyl Ring | Variable |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to interpret and verify experimental data.

IR Spectroscopy: Theoretical vibrational frequencies are calculated to help assign the absorption bands in an experimental FT-IR spectrum. The characteristic stretching frequencies for C=O, C-N, and O-H bonds in this compound can be predicted with good accuracy, although calculated values are often scaled to better match experimental results. scielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predictions are valuable for assigning signals in the experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. researchgate.netnih.gov This analysis provides information about the electronic transitions between molecular orbitals, such as the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound. This table illustrates the type of data generated from computational predictions.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(C=O) | ~1700-1750 cm⁻¹ |

| IR | ν(O-H) | ~3400-3600 cm⁻¹ |

| ¹³C NMR | δ(C=O) | ~165-170 ppm |

| ¹H NMR | δ(O-H) | ~5-7 ppm |

| UV-Vis (TD-DFT) | λmax | ~280-320 nm |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. scirp.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key parameter that reflects the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating a greater ease of intramolecular charge transfer. nih.govnih.gov For isoindoline-1,3-dione derivatives, the HOMO is often located on the phenyl ring system, while the LUMO may be distributed across the dione (B5365651) part of the molecule, facilitating charge transfer upon electronic excitation. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These descriptors include:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electronegativity (χ): Describes the ability of the molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.

These parameters provide a quantitative basis for comparing the reactivity of different molecules. nih.govmdpi.com Furthermore, DFT calculations can be used to model reaction pathways, for example, by locating transition state structures. This is particularly useful for understanding the mechanisms of reactions involving the isoindoline-1,3-dione scaffold. researchgate.net

Table 3: Hypothetical Global Reactivity Descriptors for this compound. This table provides an example of reactivity descriptors derived from HOMO-LUMO energies.

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| E_HOMO | - | ~ -6.5 eV |

| E_LUMO | - | ~ -2.0 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.5 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.25 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 4.25 eV |

Mechanistic Investigations of Biological Interactions at the Molecular Level Focus on 5 Hydroxy 2 Phenylisoindoline 1,3 Dione and Its Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 5-Hydroxy-2-phenylisoindoline-1,3-dione have been extensively studied as inhibitors of several key enzyme families. The core structure allows for diverse substitutions, which fine-tune the molecule's affinity and selectivity for its targets. The mechanisms of inhibition often involve a combination of hydrogen bonding, hydrophobic interactions, and π-stacking, which stabilize the ligand-protein complex and disrupt the enzyme's catalytic activity.

The anti-inflammatory properties of isoindoline-1,3-dione derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin (B15479496) biosynthesis. These enzymes exist in two primary isoforms, COX-1 (constitutive) and COX-2 (inducible during inflammation). Molecular docking studies have elucidated the binding modes of these derivatives within the active sites of both COX isoforms.

For COX-1, the isoindoline-1,3-dione moiety plays a crucial role in anchoring the inhibitor. mdpi.com A key interaction involves the formation of a hydrogen bond between an oxygen atom of the carbonyl group and the amino acid residue Ser530. mdpi.com The core structure is further stabilized by multiple non-covalent interactions, including π-π stacking with Trp387, amide-π stacking with Gly526, and π-σ interactions with Leu352. mdpi.com

In the case of COX-2, derivatives with longer linkers between the isoindoline-1,3-dione core and an arylpiperazine residue have shown greater inhibitory potential. mdpi.com The carbonyl group in the linker can form hydrogen bonds with key residues such as Arg120 and Tyr355, fitting the molecule securely into the COX-2 binding site. mdpi.com The presence of an aromatic moiety is considered important for achieving high affinity for COX-2. mdpi.com

Interactive Table: Molecular Interactions of Isoindoline-1,3-dione Derivatives with COX Enzymes

| Target | Interacting Residue | Type of Interaction | Reference |

| COX-1 | Ser530 | Hydrogen Bond | mdpi.com |

| Trp387 | π-π Stacking | mdpi.com | |

| Gly526 | Amide-π Stacked | mdpi.com | |

| Leu352 | π-σ Interaction | mdpi.com | |

| COX-2 | Arg120 | Hydrogen Bond | mdpi.com |

| Tyr355 | Hydrogen Bond | mdpi.com |

Isoindoline-1,3-dione derivatives have emerged as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that regulate acetylcholine (B1216132) levels and are significant targets in Alzheimer's disease therapy. semanticscholar.orgnih.govmdpi.com The phthalimide (B116566) core is a noteworthy pharmacophore for designing new cholinesterase inhibitors because it can interact with the peripheral anionic site (PAS) of the enzyme. semanticscholar.orgnih.gov

Molecular modeling studies indicate that these compounds can interact with both the catalytic active site (CAS) and the PAS of cholinesterases. nih.govmdpi.com This dual binding ability is crucial for effective inhibition. Kinetic studies on some of the most potent derivatives have revealed a competitive mode of inhibition against AChE.

Specific interactions for BChE inhibition have been identified through docking studies. For instance, the carbonyl group of the isoindoline-1,3-dione ring can form a hydrogen bond with the CAS pocket residue Glu197. brieflands.com The phenoxy ring of certain derivatives can establish a π-π stacking interaction with Phe329, further enhancing binding affinity. brieflands.com A hydrogen bond between the NH group of a hydrazide linker and Ser267 has also been observed. brieflands.com The inhibitory activity can be significant, with some derivatives showing IC50 values in the low micromolar and even nanomolar range. nih.govmdpi.com

Interactive Table: Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound Type | Target Enzyme | IC50 Value | Reference |

| para-fluoro substituted N-benzyl pyridinium (B92312) hybrid | AChE | 2.1 µM | nih.gov |

| N-benzylpiperidinylamine derivative | AChE | 87 nM | mdpi.com |

| N-benzylpiperidinylamine derivative | BChE | 7.76 µM | mdpi.com |

| Acetohydrazide derivative (8a) | AChE | 0.11 µM | brieflands.com |

| Acetohydrazide derivative (8g) | BChE | 5.7 µM | brieflands.com |

The isoindoline-1,3-dione scaffold is recognized for its potential in inhibiting histone deacetylases (HDACs), a class of enzymes that play a critical role in epigenetic regulation and are validated targets in cancer therapy. brieflands.comresearchgate.net Metal-dependent HDACs utilize a catalytic mechanism involving a zinc ion (Zn²⁺) in their active site. nih.gov This zinc ion, along with a histidine residue, activates a water molecule to hydrolyze the acetyl group from lysine (B10760008) residues on histone and non-histone proteins. nih.gov

Inhibitors based on the isoindoline-1,3-dione framework are thought to function by interacting with this catalytic machinery. researchgate.net Molecular docking studies suggest that these compounds bind within the active site, primarily through hydrogen bonds and hydrophobic interactions with the domain. researchgate.netjmpas.com While specific zinc-binding groups are often a hallmark of potent HDAC inhibitors, the phthalimide structure itself contributes to the necessary interactions within the enzyme's binding pocket to disrupt its function. nih.gov

Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a common feature of cancer. Isoindoline-1,3-dione derivatives have been identified as inhibitors of various kinases, including EGFR-Tyrosine Kinase, VEGF, EGF, and the serine/threonine kinase RSK2. brieflands.comresearchgate.netjmpas.com

In silico docking studies have shown that these derivatives can effectively bind to the active sites of these kinases. researchgate.netjmpas.com For example, a series of isoindole-1,3-dione derivatives were designed as novel inhibitors of RSK2, a kinase implicated in several human cancers. rsc.org Some of these compounds exhibited potent activity, with IC50 values around 0.5 µM. rsc.org Binding mode analysis revealed that electron-donating substituents on one part of the molecule were favorable for activity, while an unsubstituted secondary amine was beneficial for forming a key hydrogen bond to increase affinity with RSK2. rsc.org These findings highlight how the isoindoline-1,3-dione scaffold can be systematically modified to achieve potent and selective kinase inhibition. rsc.org

Interactive Table: Kinase Inhibitory Activity of Isoindoline-1,3-dione Derivatives

| Target Kinase | Compound Series | Observed IC50 | Key Finding | Reference |

| RSK2 | Isoindole-1,3-dione derivatives | ~0.5 µM | Electron-donating groups enhance activity. | rsc.org |

| Tyrosine Kinase | N-substituted isoindoline-1,3-dione analogues | Not specified | Effective binding predicted by docking. | researchgate.netjmpas.com |

| VEGF | N-substituted isoindoline-1,3-dione analogues | Not specified | Effective binding predicted by docking. | researchgate.netjmpas.com |

| EGF | N-substituted isoindoline-1,3-dione analogues | Not specified | Effective binding predicted by docking. | researchgate.netjmpas.com |

In addition to enzyme inhibition, isoindoline-1,3-dione derivatives have been investigated as modulators of ion channels, specifically voltage-gated sodium (NaV) channels. These channels are critical for the initiation and propagation of action potentials in neurons, and their modulation is a key mechanism for anticonvulsant drugs. brieflands.com The NaV1.2 channel is a subtype predominantly expressed in the central nervous system. epfl.ch

A molecular docking study of N-substituted isoindoline-1,3-dione derivatives with a model of the NaV1.2 channel's open pore provided insight into their binding mechanism. The analysis revealed that the compounds are stabilized within the channel through a hydrogen bond formed between one of the ketone oxygens of the phthalimide ring and the residue Thr-87. brieflands.com This interaction is believed to be important for the observed anticonvulsant activity by inhibiting the sodium channel. brieflands.com

Molecular Recognition and Protein Binding Studies

The diverse biological activities of this compound and its derivatives are a direct result of their ability to engage in specific molecular recognition events with a variety of protein targets. The isoindoline-1,3-dione core acts as a rigid scaffold from which various functional groups can be projected to interact with amino acid residues in a binding pocket.

The primary forces governing these interactions are:

Hydrogen Bonding: As seen across multiple targets, the carbonyl groups of the dione (B5365651) are excellent hydrogen bond acceptors. They frequently interact with serine residues (e.g., Ser530 in COX-1) and other polar residues (e.g., Thr-87 in NaV1.2, Glu197 in BChE) within the active sites. mdpi.combrieflands.com

Hydrophobic and π-Interactions: The planar, aromatic nature of the phthalimide ring system facilitates hydrophobic, π-π, and amide-π stacking interactions. These are critical for affinity with enzymes like COX-1 (interacting with Trp387 and Gly526) and cholinesterases, where interactions with aromatic amino acids in the PAS are key. mdpi.commdpi.com

Substituent-Directed Interactions: The true versatility of the scaffold comes from the N-phenyl substituent and other modifications. These appended groups can reach into different sub-pockets of the binding site to form additional hydrogen bonds, hydrophobic contacts, or π-σ interactions, which ultimately determine the compound's potency and selectivity for a given target. mdpi.comrsc.org

These molecular recognition studies, combining computational docking with experimental validation, underscore how the structural features of the isoindoline-1,3-dione framework enable it to inhibit a wide range of enzymes and modulate protein function through precise, non-covalent interactions.

Identification of Key Interacting Residues

While specific studies detailing the key interacting residues for this compound are not extensively available, molecular docking and structure-activity relationship studies of related isoindoline-1,3-dione derivatives provide valuable insights into their binding modes. For instance, in studies of isoindoline-1,3-dione derivatives as inhibitors of various enzymes, interactions with specific amino acid residues within the active site are critical for their activity.

Docking studies on a series of isoindoline-1,3-dione derivatives have revealed that the carbonyl oxygens of the isoindoline-1,3-dione ring are frequently involved in forming crucial hydrogen bonds with tyrosine residues in the active site of target proteins. researchgate.net The aromatic portion of the isoindoline-1,3-dione scaffold and the N-substituent often engage in hydrophobic interactions with residues such as phenylalanine, leucine, isoleucine, and methionine. researchgate.net

For example, in the context of acetylcholinesterase and butyrylcholinesterase inhibition, the phthalimide moiety of isoindoline-1,3-dione derivatives is thought to interact with the peripheral anionic site of the enzyme. nih.gov The N-benzyl pyridinium moiety of some derivatives has been designed to bind to the catalytic anionic site. nih.gov

Table 1: Potential Interacting Residues for Isoindoline-1,3-dione Scaffolds

| Interacting Part of Molecule | Type of Interaction | Potential Interacting Residues |

| Carbonyl oxygens | Hydrogen bonding | Tyrosine researchgate.net |

| N-substituent (e.g., phenyl group) | Hydrophobic interactions | Phenylalanine, Leucine, Isoleucine, Methionine researchgate.net |

| Phthalimide ring | π-π stacking, hydrophobic interactions | Aromatic residues (e.g., Tryptophan, Tyrosine) |

Note: This table is based on data from studies on various isoindoline-1,3-dione derivatives and represents potential interactions for the this compound scaffold.

Role of Specific Functional Groups in Binding Affinity

The binding affinity of this compound and its derivatives is significantly influenced by the nature and position of their functional groups. The isoindoline-1,3-dione core serves as a critical scaffold for interaction.

The carbonyl groups of the dione ring are key hydrogen bond acceptors, playing a vital role in anchoring the molecule within the binding pocket of a biological target. researchgate.net The nucleophilic nature of these oxygen atoms makes them prime candidates for forming strong hydrogen bonds, often with tyrosine residues. researchgate.net

The N-substituent , in this case, the phenyl group , contributes to the binding affinity primarily through hydrophobic and π-π stacking interactions. The aromatic nature of the phenyl ring allows it to interact favorably with non-polar pockets and aromatic residues in the target protein. researchgate.net The substitution pattern on this phenyl ring can further modulate the binding affinity and selectivity.

Modulators of Molecular Pathways (e.g., NRF2 Signaling Pathway)

Recent research has highlighted the role of isoindoline-1,3-dione derivatives, such as thalidomide (B1683933) and pomalidomide, as modulators of various cellular signaling pathways, including the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling pathway. The NRF2 pathway is a critical regulator of cellular defense against oxidative stress.

While direct evidence for this compound as an NRF2 modulator is not yet established, the activity of its structural analogs suggests a potential role. Thalidomide has been shown to alleviate radiation-induced lung fibrosis in an NRF2-dependent manner. Pomalidomide has also been reported to activate the NRF2 pathway. This activation is associated with an increase in the expression of downstream antioxidant enzymes.

The mechanism by which these compounds modulate the NRF2 pathway is an area of active investigation. It is hypothesized that they may influence the interaction between NRF2 and its negative regulator, Keap1, leading to the nuclear translocation of NRF2 and the subsequent transcription of antioxidant response element (ARE)-dependent genes.

Design and Application of Molecular Probes and Chemical Biology Tools

The isoindoline-1,3-dione scaffold, particularly with a hydroxyl substitution, presents a promising platform for the development of molecular probes and chemical biology tools. A notable example is a fluorescent probe based on a 4-hydroxyisoindoline-1,3-dione derivative, BHID-Bpin, designed for the detection of peroxynitrite, a reactive nitrogen species implicated in various diseases. rsc.orgresearchgate.net

The design of this probe leverages a "turn-on" fluorescence mechanism. The non-fluorescent BHID-Bpin, upon reaction with peroxynitrite, cleaves a boronate pinacol (B44631) ester (Bpin) moiety to form the highly fluorescent 4-hydroxyisoindoline-1,3-dione (BHID). rsc.orgresearchgate.net This reaction leads to a significant increase in fluorescence, allowing for the sensitive detection of peroxynitrite. The fluorescence of the resulting BHID is characterized by a dual emission band, which is attributed to an ultrafast excited-state intramolecular proton transfer process. rsc.orgresearchgate.net

This example demonstrates the potential of the this compound scaffold in designing sophisticated chemical tools for studying biological processes involving reactive oxygen and nitrogen species. The phenyl substituent at the 2-position could be further modified to tune the photophysical properties and targeting capabilities of such probes.

In Vitro Mechanistic Studies (e.g., Reactive Oxygen Species/Reactive Nitrogen Species Scavenging Activity, Protein Carbonyl Content)

In vitro mechanistic studies are essential for characterizing the antioxidant potential of compounds like this compound. While specific data for this exact compound is limited, studies on related isoindoline-1,3-dione and indolin-2-one derivatives have demonstrated their capacity to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov

Several new 1H-isoindole-1,3(2H)-dione derivatives have been shown to possess both ROS and nitric oxide (NO) scavenging activity. nih.gov The antioxidant behavior of novel indolin-2-one and indoline-2-thione (B1305242) derivatives has also been investigated, indicating their effectiveness as radical scavengers. nih.gov These findings suggest that the isoindoline-1,3-dione core structure may contribute to antioxidant activity. The presence of a hydroxyl group on the aromatic ring of this compound is expected to enhance its radical scavenging potential due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals.

There is currently no specific information available regarding the effect of this compound on protein carbonyl content, which is a marker of protein oxidation. However, given the potential ROS/RNS scavenging activity of this class of compounds, it is plausible that they could indirectly reduce protein carbonyl levels by mitigating oxidative stress.

Table 2: Summary of In Vitro Mechanistic Findings for Isoindoline-1,3-dione Derivatives

| Study Type | Compound Class | Finding | Reference |

| ROS/RNS Scavenging | 1H-isoindole-1,3(2H)-dione derivatives | Demonstrated both ROS and NO scavenging activity. | nih.gov |

| ROS Scavenging | Indolin-2-one and indoline-2-thione derivatives | Effective as radical scavengers. | nih.gov |

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Organic Electronic and Optoelectronic Materials

The isoindoline-1,3-dione structure and its analogues are recognized for their potential in organic electronics. mdpi.comacgpubs.org These molecules often possess delocalized π-electron systems, a key requirement for organic materials intended for electronic applications. acgpubs.org The electron-accepting nature of the dione (B5365651) component, combined with the potential for electron donation from the substituted phenyl ring, establishes a donor-acceptor framework that is fundamental to many organic electronic devices.

While direct applications of 5-Hydroxy-2-phenylisoindoline-1,3-dione in commercial OLEDs and OPVs are not extensively documented, the foundational phthalimide (B116566) structure is a known component in the synthesis of materials for these technologies. The inherent thermal stability and electron-accepting properties of the phthalimide core make it a suitable building block for host materials, electron transport layer (ETL) materials, or as a component in thermally activated delayed fluorescence (TADF) emitters in OLEDs. In the context of OPVs, derivatives of similar heterocyclic systems are explored as non-fullerene acceptors, where the electronic properties can be tuned by modifying substituents on the core structure. The introduction of hydroxyl and phenyl groups can influence the frontier molecular orbital (HOMO/LUMO) energy levels, which is critical for achieving efficient charge separation and transport in photovoltaic devices.

Derivatives of isoindoline-1,3-dione are investigated as organic semiconductors. The performance of these materials is heavily dependent on molecular packing in the solid state and the efficiency of intermolecular charge transfer. The phenyl group in this compound can promote π–π stacking interactions, which are crucial for creating pathways for charge transport. The hydroxyl group can introduce hydrogen bonding, further influencing the crystal packing and morphology of thin films. Research on related organic small molecules demonstrates that modifications to substituent groups significantly impact charge carrier mobilities. researchgate.net For instance, studies on violanthrone (B7798473) derivatives show that the choice of solubilizing alkyl chains has a profound effect on hole mobility. researchgate.net This principle suggests that the specific substitution pattern on the isoindoline-dione core is a key factor in designing effective organic semiconductors.

The charge transport properties of molecular semiconductors are intrinsically linked to their electronic band structures, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO level is expected to be influenced by the electron-donating potential of the hydroxyl-substituted aromatic ring, while the LUMO level is largely determined by the electron-accepting dicarboximide portion of the molecule.

Theoretical and experimental studies on related compounds are used to predict these properties. The HOMO-LUMO gap determines the energy required for electronic excitation and is a critical parameter for optoelectronic applications. researchgate.net Modifying substituents is a primary strategy for tuning this gap; electron-withdrawing groups typically lower both HOMO and LUMO levels, while electron-donating groups raise them. This modulation is essential for aligning the energy levels of different materials within a device (e.g., in an OLED or OPV) to ensure efficient electron and hole injection, transport, and recombination. researchgate.net

| Property | Influencing Structural Feature | Significance in Devices |

| HOMO Level | Hydroxyl and Phenyl Groups | Determines hole injection/extraction efficiency |

| LUMO Level | Isoindoline-1,3-dione Core | Determines electron injection/extraction efficiency |

| HOMO-LUMO Gap | Overall Molecular Structure | Defines the material's optical absorption/emission energy |

| Molecular Packing | π–π stacking (Phenyl group), H-bonding (Hydroxyl group) | Affects charge carrier mobility (p-type or n-type) |

Dyes, Pigments, and Photochromic Materials

The isoindoline-1,3-dione framework is a well-established chromophore. The compound's color and photophysical properties are dictated by the extent of π-conjugation and the nature of its substituents.

The design of chromophores based on the this compound structure involves leveraging the intramolecular charge transfer (ICT) character that can arise between the electron-rich hydroxy-phenyl moiety and the electron-deficient dione core. This ICT transition is often responsible for the primary absorption band in the UV-visible spectrum.

Studies on related N-substituted isoindole-1,3-dione compounds have investigated their optical properties, including absorbance, optical band gap (Eg), and refractive index (n). acgpubs.org These parameters are crucial for applications in dyes and optical materials. The optical band gap, in particular, indicates the energy of light the molecule can absorb and is a key factor in determining its color. acgpubs.org

Table of Optical Properties for Related Isoindole-1,3-dione Compounds Data adapted from a study on N-substituted tetrahydro-1H-isoindole-1,3(2H)-diones to illustrate typical optical parameters for this class of compounds. acgpubs.org

| Compound Derivative | Absorbance Band Edge (EAbs-be) (eV) | Optical Band Gap (Eg) (eV) | Refractive Index (n) |

| 2-(2-hydroxyethyl) derivative | 4.88 | 4.84 | 1.83 |

| 2-(2-bromoethyl) derivative | 4.90 | 4.87 | 1.81 |

| 2-(2-azidoethyl) derivative | 4.80 | 4.78 | 1.85 |

The presence of a hydroxyl group on the isoindoline-1,3-dione core is particularly significant for its fluorescence properties. Research on 4-hydroxyisoindoline-1,3-dione has shown that it exhibits strong, dual-band fluorescence. rsc.orgresearchgate.net This phenomenon is attributed to an ultrafast excited-state intramolecular proton transfer (ESIPT) process, where the proton from the hydroxyl group is transferred to the adjacent carbonyl oxygen upon photoexcitation. rsc.orgresearchgate.net This process leads to the formation of a photo-tautomer with a distinct, red-shifted emission spectrum.

The ESIPT mechanism is a powerful tool in the design of fluorescent probes and sensors, as the emission properties can be highly sensitive to the local environment. For this compound, a similar ESIPT process is plausible, which would result in characteristic fluorescence. The efficiency of this process and the resulting emission wavelengths would be modulated by the electronic influence of the N-phenyl substituent. This makes the scaffold a promising candidate for developing novel fluorescent materials for applications in bio-imaging, sensing, and as emitters in optoelectronic devices. rsc.org

Chemo- and Biosensors

While direct applications of this compound in chemo- and biosensors are not extensively documented in the provided search results, the broader class of isoindoline-1,3-dione (phthalimide) derivatives shows significant promise in this area. These compounds can be functionalized to interact with specific analytes, leading to detectable changes in their optical or electrochemical properties.

For instance, the delocalized π-electron systems in N-substituted isoindoline-1,3-dione derivatives make them suitable candidates for nonlinear optical (NLO) materials, a property that can be harnessed for sensing applications. acgpubs.org The introduction of a hydroxyl group, as in the target compound, can further enhance its utility by providing a site for hydrogen bonding or further chemical modification to create specific recognition sites for analytes.

Research into related structures, such as indane-1,3-dione derivatives, highlights their use in biosensing and bioimaging, suggesting a potential avenue for the application of functionalized isoindoline-1,3-diones. mdpi.com

Versatile Building Blocks and Intermediates in Complex Organic Synthesis

Phthalimides, including this compound, are widely recognized as valuable building blocks in organic synthesis. rsc.orgbohrium.com The phthalimide group serves as a masked source of a primary amine, a crucial functional group in many complex molecules. wikipedia.org The Gabriel synthesis, a classic method for preparing primary amines, utilizes phthalimide as a key reagent.

The presence of the hydroxyl group on the phenyl ring of this compound offers an additional point for functionalization, allowing for the synthesis of a diverse range of derivatives. smolecule.com This makes it a particularly useful intermediate for constructing complex molecular architectures. For example, it can be a precursor for creating poly-heterocyclic systems through palladium-catalyzed cyclization and annulation reactions. bohrium.com

The reactivity of the imide ring and the potential for modification of the phenyl group make this compound a versatile starting material for synthesizing a variety of organic compounds with potential applications in medicinal chemistry and materials science.

The rigid and thermally stable isoindoline-1,3-dione core makes it an excellent monomer for the synthesis of high-performance polymers, particularly polyimides. core.ac.ukresearchgate.net Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries. core.ac.uk

The hydroxyl group in this compound can be utilized for polymerization reactions, such as polycondensation with dianhydrides or diisocyanates, to produce novel polyimides with tailored properties. The phenyl group can also influence the solubility and processing characteristics of the resulting polymers.

Beyond their role as monomers, isoindoline-1,3-dione derivatives can also function as polymer additives. researchgate.netresearchgate.net They can be incorporated into polymer matrices to enhance properties such as thermal stability, flame retardancy, and UV resistance. behinpolymerco.com The specific functional groups on the isoindoline-1,3-dione molecule determine its effectiveness as an additive for a particular polymer system.

Supramolecular Chemistry and Molecular Recognition (beyond biological context)

The planar structure and the presence of hydrogen bond donors and acceptors in isoindoline-1,3-dione derivatives make them interesting candidates for supramolecular chemistry and molecular recognition. mdpi.com These molecules can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces to form well-defined supramolecular assemblies.

The hydroxyl group of this compound can act as a hydrogen bond donor, further enhancing its ability to participate in molecular recognition events. While much of the research in this area focuses on biological systems, the principles of molecular recognition are also applicable in materials science for the design of self-assembling materials and sensors. The study of supramolecular interactions in crystals of phthalimide derivatives provides insights into their self-assembly behavior. mdpi.com

Nanotechnology Applications of Isoindoline-1,3-dione Derivatives

The versatile chemistry of isoindoline-1,3-dione derivatives allows for their incorporation into nanomaterials. While specific applications of this compound in nanotechnology are not detailed in the search results, the general properties of this class of compounds suggest several potential uses.

For example, their ability to form stable organic frameworks and their tunable electronic properties could be exploited in the development of organic electronic devices at the nanoscale. Furthermore, their capacity for self-assembly could be used to create ordered nanostructures with specific functions. The related indane-1,3-dione scaffold has been explored for applications in organic electronics and photopolymerization, indicating the potential for isoindoline-1,3-dione derivatives in similar nanotechnology applications. mdpi.com

Future Research Directions and Emerging Trends for 5 Hydroxy 2 Phenylisoindoline 1,3 Dione

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry necessitates the development of environmentally benign synthetic routes for 5-Hydroxy-2-phenylisoindoline-1,3-dione. Future research should focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key Research Objectives:

Catalytic Approaches: Investigation into novel catalytic systems, such as biocatalysts or earth-abundant metal catalysts, could offer milder reaction conditions and higher selectivity compared to traditional methods. For instance, palladium-catalyzed methodologies have been effective for other isoindole-1,3-diones and could be adapted.

Solvent-Free and Alternative Solvent Systems: Exploring solventless reaction conditions or the use of greener solvents like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. Some isoindoline-1,3-dione derivatives have been synthesized under solventless conditions, a technique that could be explored for this specific compound. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts.

One-Pot Syntheses: Designing one-pot multi-component reactions can enhance efficiency by reducing the number of purification steps and minimizing solvent usage.

A comparative table of potential sustainable synthetic methods is presented below:

| Methodology | Potential Advantages | Challenges to Address |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Enzyme stability, substrate scope, cost. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Initial setup cost, potential for clogging. |

| Mechanochemistry | Reduced solvent usage, access to novel reactivity. | Scalability, understanding of reaction mechanisms. |

Exploration of Uncharted Reactivity and Transformation Pathways

The reactivity of the this compound scaffold is not yet fully explored. The interplay between the hydroxyl group, the phenyl ring, and the isoindoline-1,3-dione core presents opportunities for novel chemical transformations.

Areas for Investigation:

Functionalization of the Hydroxyl Group: Research into the selective etherification, esterification, and glycosylation of the hydroxyl group could lead to a diverse range of derivatives with tailored properties.

Electrophilic and Nucleophilic Aromatic Substitution: A systematic study of the regioselectivity of substitution on both the phthalimide (B116566) and the N-phenyl rings is needed to understand the electronic effects of the substituents.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the isoindoline-1,3-dione ring under various conditions (e.g., acidic, basic, reductive, oxidative) could reveal novel rearrangement pathways leading to new heterocyclic systems. For example, reactions of similar 3-hydroxyisoindolinones have been shown to lead to indanone derivatives through ring-opening and intramolecular cyclization. mdpi.com

Photochemical and Electrochemical Reactivity: The response of the molecule to light and electric current could unlock unique transformation pathways not accessible through traditional thermal methods.

Rational Design of Derivatives for Enhanced Specificity in Molecular Interactions

The rational design of derivatives of this compound is a promising avenue for developing molecules with high specificity for biological targets or with tailored material properties. This approach relies on a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR).

Future Research Directions:

Computational Screening: Utilizing molecular docking and molecular dynamics simulations to predict the binding of virtual libraries of derivatives to specific protein targets. This can help prioritize synthetic efforts. nih.gov

Pharmacophore Modeling: Identifying the key structural features responsible for a particular biological activity and using this model to design new, more potent, and selective analogs.

Bioisosteric Replacement: Systematically replacing functional groups with others that have similar physical or chemical properties to fine-tune the molecule's activity, selectivity, and pharmacokinetic profile.

| Design Strategy | Desired Outcome | Example Modification |

| Introduction of Hydrogen Bond Donors/Acceptors | Enhanced binding affinity and specificity. | Modification of the hydroxyl group or substitution on the phenyl ring. |

| Modulation of Lipophilicity | Improved membrane permeability and bioavailability. | Introduction of alkyl or halogen substituents. |

| Conformational Restriction | Increased receptor selectivity and reduced off-target effects. | Introduction of cyclic structures or bulky groups. |

Advanced Characterization Techniques for Dynamic Processes

To fully understand the behavior of this compound in various environments, advanced characterization techniques are necessary. These methods can provide insights into dynamic processes such as reaction mechanisms, intermolecular interactions, and conformational changes in real-time.

Techniques to be Employed: